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Compound of Interest

Compound Name: ag556

Cat. No.: B1205559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AG556, also known as Tyrphostin AG 556, is a potent and selective inhibitor of the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase. With the CAS number 133550-41-1, this

small molecule has been utilized as a valuable tool in cell biology and pharmacology to

investigate the roles of EGFR-mediated signaling in various cellular processes, including

proliferation, differentiation, and oncogenesis. This technical guide provides a comprehensive

overview of AG556, including its chemical properties, mechanism of action, and detailed

experimental protocols for its use in research settings. Quantitative data are summarized in

tabular format for ease of reference, and key signaling pathways and experimental workflows

are visualized using Graphviz diagrams.

Chemical and Physical Properties
AG556 is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase

inhibitors. Its chemical and physical properties are summarized in the table below.
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Property Value

CAS Number 133550-41-1

Molecular Formula C₂₀H₂₀N₂O₃

Molecular Weight 336.39 g/mol

IUPAC Name
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-

phenylbutyl)prop-2-enamide

Synonyms Tyrphostin AG 556, (E)-AG 556

Appearance Yellow solid

Purity ≥98%

Solubility Soluble in DMSO and DMF

Storage Store at -20°C

Biological Activity and Mechanism of Action
AG556 exerts its biological effects primarily through the competitive inhibition of ATP binding to

the catalytic domain of EGFR, thereby preventing its autophosphorylation and subsequent

activation of downstream signaling cascades.

EGFR Inhibition
AG556 is a selective inhibitor of EGFR kinase.[1] It demonstrates significantly higher potency

for EGFR compared to other related kinases such as ErbB2 (HER2).[1] This selectivity makes it

a useful tool for dissecting the specific roles of EGFR in complex biological systems.

Downstream Signaling Pathways
The inhibition of EGFR by AG556 leads to the modulation of multiple downstream signaling

pathways that are crucial for cell proliferation, survival, and inflammation.

Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues,

creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of

intracellular signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-
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AKT-mTOR pathways, which ultimately regulate gene expression and cellular processes.

AG556 blocks the initial autophosphorylation step, thus inhibiting the entire downstream

cascade.
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Figure 1: AG556 Inhibition of the EGFR Signaling Pathway.
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AG556 has been shown to block the production of the pro-inflammatory cytokine Tumor

Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in macrophages.[2] LPS, a

component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4

(TLR4), leading to the activation of downstream signaling pathways, including the NF-κB and

MAPK pathways, which culminate in the transcription and release of TNF-α. The inhibitory

effect of AG556 on TNF-α production suggests a potential role for EGFR signaling in the

inflammatory response to bacterial endotoxins.
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Figure 2: Proposed Mechanism of AG556 on LPS-Induced TNF-α Production.
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AG556 can induce cell cycle arrest, in part through the inhibition of Cyclin-Dependent Kinase 2

(Cdk2) activation. Cdk2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S

phase transition and DNA replication. By inhibiting upstream signaling that leads to Cdk2

activation, AG556 can halt cell cycle progression.
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Figure 3: AG556-Mediated Inhibition of Cell Cycle Progression.

Quantitative Data
The following tables summarize the key quantitative data for AG556's biological activity.

Table 1: In Vitro Inhibitory Activity

Target/Assay IC₅₀ Value Cell Line/System

EGFR Kinase 1.1 µM - 5 µM In vitro kinase assay

ErbB2 (HER2) Kinase > 500 µM In vitro kinase assay

EGF-induced growth of HER14

cells
3 µM HER14 cells

TRPM2 Channel 0.94 µM
HEK293 cells expressing

hTRPM2

Experimental Protocols
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This section provides detailed methodologies for key experiments involving AG556.

In Vitro EGFR Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of AG556 against

EGFR kinase.

Workflow Diagram:
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Figure 4: Workflow for an In Vitro EGFR Kinase Assay.
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Methodology:

Reagent Preparation:

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA,

2 mM DTT, 0.01% Tween-20).

Dilute recombinant human EGFR enzyme in kinase buffer to the desired concentration.

Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in water.

Prepare a stock solution of ATP in water.

Prepare serial dilutions of AG556 in DMSO, then further dilute in kinase buffer.

Assay Procedure:

In a 96-well plate, add the diluted AG556 solutions.

Add the diluted EGFR enzyme to each well and incubate for 10-15 minutes at room

temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the substrate and ATP (containing a

tracer amount of [γ-³²P]ATP for radiometric detection, or for use in an antibody-based

detection method).

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Detection and Analysis:

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture

onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and

quantify the incorporated radioactivity using a scintillation counter.

ELISA-based Assay: Stop the reaction with a solution containing EDTA. Transfer the

reaction mixture to a plate coated with a capture antibody for the substrate. Detect the

phosphorylated substrate using a specific anti-phosphotyrosine antibody conjugated to an

enzyme (e.g., HRP) and a suitable substrate.
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Calculate the percentage of inhibition for each AG556 concentration relative to a DMSO

control.

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate

software.

Cell Growth Inhibition Assay (HER14 Cells)
This protocol outlines a method to assess the effect of AG556 on the proliferation of HER14

cells, which overexpress EGFR.

Methodology:

Cell Culture:

Culture HER14 cells in appropriate media (e.g., DMEM supplemented with 10% fetal

bovine serum) in a humidified incubator at 37°C with 5% CO₂.

Assay Procedure:

Seed HER14 cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of AG556 in culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of AG556. Include a vehicle control (DMSO).

Incubate the plates for a specified period (e.g., 72 hours).

Cell Viability Measurement:

Assess cell viability using a suitable method, such as the MTT or MTS assay.

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will

reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a

solubilization solution (e.g., DMSO or a solution of SDS in HCl) and measure the

absorbance at a specific wavelength (e.g., 570 nm).
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Calculate the percentage of growth inhibition for each concentration of AG556 compared

to the vehicle control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the

AG556 concentration.

Inhibition of LPS-Induced TNF-α Production Assay
This protocol describes how to measure the inhibitory effect of AG556 on TNF-α secretion from

macrophages stimulated with LPS.

Methodology:

Cell Culture:

Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages in

appropriate media.

Assay Procedure:

Plate the macrophages in 24-well plates and allow them to adhere.

Pre-treat the cells with various concentrations of AG556 (or vehicle control) for 1-2 hours.

Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a specified time (e.g., 4-6

hours).

TNF-α Measurement:

Collect the cell culture supernatants.

Quantify the amount of TNF-α in the supernatants using a commercially available ELISA

kit according to the manufacturer's instructions.

Briefly, the ELISA involves capturing the TNF-α with a specific antibody coated on a

microplate, followed by detection with a second, enzyme-linked antibody and a

colorimetric substrate.
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Measure the absorbance and calculate the concentration of TNF-α based on a standard

curve.

Determine the percentage of inhibition of TNF-α production for each AG556 concentration.

Safety and Handling
AG556 is for research use only and is not intended for human or veterinary use. Standard

laboratory safety precautions should be followed when handling this compound. Wear

appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected

area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet

(SDS) provided by the supplier.

Conclusion
AG556 is a valuable pharmacological tool for studying EGFR-dependent signaling pathways.

Its selectivity for EGFR over other kinases allows for targeted investigations into the role of this

receptor in various physiological and pathological processes. The experimental protocols

provided in this guide offer a starting point for researchers to utilize AG556 effectively in their

studies. As with any scientific tool, careful experimental design and data interpretation are

essential for drawing meaningful conclusions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1205559#ag556-cas-number-133550-41-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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